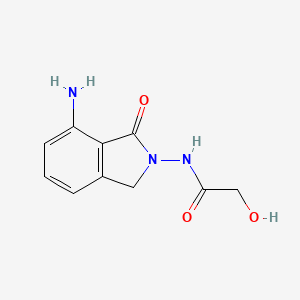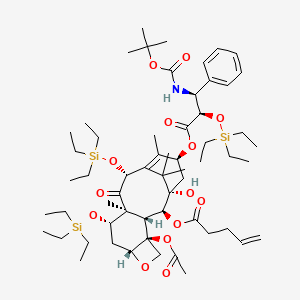
2-Debenzoyl-2-pentenoyldocetaxel 2',7,10-Tris(triethylsilyl) Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether is a synthetic derivative of docetaxel, a well-known chemotherapy drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether involves multiple steps, starting from docetaxelThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups.
Reduction: This reaction can be used to modify the existing functional groups.
Substitution: This reaction can be used to replace specific groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups .
Applications De Recherche Scientifique
2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether is primarily used in scientific research for the development of new chemotherapy drugs. Its applications include:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cell division and apoptosis.
Medicine: Investigated for its potential to treat various types of cancer.
Industry: Used in the production of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether involves the inhibition of microtubule depolymerization, which disrupts cell division and leads to cell death. This compound targets tubulin, a protein that is essential for microtubule formation, and interferes with the normal function of the mitotic spindle.
Comparaison Avec Des Composés Similaires
Similar Compounds
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another well-known chemotherapy drug with similar anti-mitotic properties.
2-Desbenzoyl-2-pentonyl Docetaxel: A related compound with slight structural differences.
Uniqueness
2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether is unique due to its specific modifications, which may enhance its stability and efficacy compared to other derivatives. Its triethylsilyl groups provide protection to hydroxyl groups, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C59H97NO14Si3 |
|---|---|
Poids moléculaire |
1128.7 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate |
InChI |
InChI=1S/C59H97NO14Si3/c1-19-29-35-45(62)69-52-50-57(18,43(72-75(20-2,21-3)22-4)36-44-58(50,38-67-44)70-40(12)61)51(63)48(73-76(23-5,24-6)25-7)46-39(11)42(37-59(52,66)56(46,16)17)68-53(64)49(74-77(26-8,27-9)28-10)47(41-33-31-30-32-34-41)60-54(65)71-55(13,14)15/h19,30-34,42-44,47-50,52,66H,1,20-29,35-38H2,2-18H3,(H,60,65)/t42-,43-,44+,47-,48+,49+,50-,52-,57+,58-,59+/m0/s1 |
Clé InChI |
SKVLONSYAFETPB-VHAPJDSCSA-N |
SMILES isomérique |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)CCC=C)(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C |
SMILES canonique |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)CCC=C)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


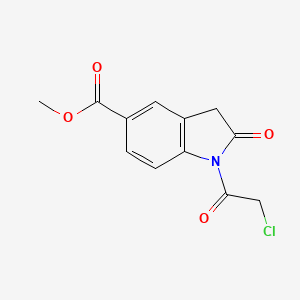
![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
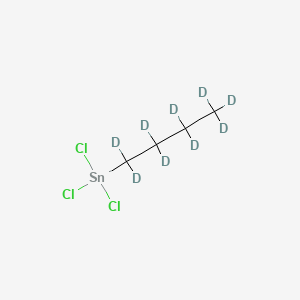
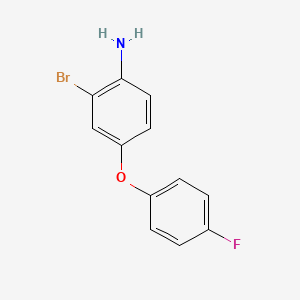


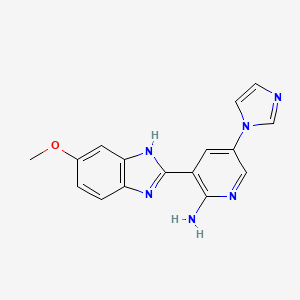
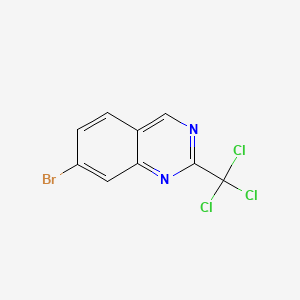
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)

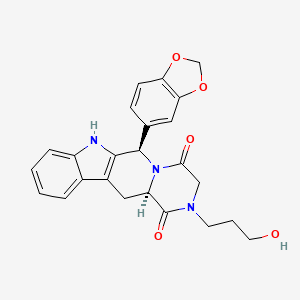
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
